2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno-pyrrole core, and a phenyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through multi-step organic synthesis. One common approach involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Synthesis of the Chromeno-Pyrrole Core: This step involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Final Assembly: The final compound is assembled by linking the furan ring and the chromeno-pyrrole core through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Furfuryl-5-methylfuran: A simpler furan derivative with similar structural features.
N-Substituted Pyrroles: Compounds with a pyrrole core and various substituents.
Uniqueness
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a furan ring, a chromeno-pyrrole core, and a phenyl group with a methylsulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H19NO4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H19NO4S/c1-14-5-10-19-18(12-14)22(26)20-21(15-6-8-17(30-2)9-7-15)25(24(27)23(20)29-19)13-16-4-3-11-28-16/h3-12,21H,13H2,1-2H3 |
InChI Key |
HKBCORALGAGZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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